Penicillin G benzathine monohydrate
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Overview
Description
Penicillin G benzathine monohydrate is a long-acting formulation of penicillin G, a natural penicillin antibiotic. It is used primarily for the treatment of mild to moderately severe infections caused by organisms susceptible to the low, prolonged concentrations of penicillin G provided by intramuscular administration. This compound is particularly effective against Gram-positive bacteria and some Gram-negative cocci .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillin G benzathine monohydrate is synthesized by reacting dibenzylethylene diamine with two molecules of penicillin G. The reaction results in the formation of a compound with the chemical designation (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N’-dibenzylethylenediamine (2:1), tetrahydrate .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving penicillin G in a mixture of ethanol and dichloromethane, followed by the addition of dibenzylethylene diamine. The resulting product is then purified and crystallized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Penicillin G benzathine monohydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the compound into penicillin G and benzathine.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of various degradation products.
Substitution: Substitution reactions can occur with nucleophiles, leading to the replacement of specific functional groups within the molecule.
Major Products Formed: The major products formed from these reactions include penicillin G, benzathine, and various degradation products depending on the specific reaction conditions .
Scientific Research Applications
Penicillin G benzathine monohydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound for studying the stability and reactivity of β-lactam antibiotics.
- Employed in the development of new synthetic routes for β-lactam antibiotics .
Biology:
- Utilized in studies investigating the mechanisms of bacterial resistance to β-lactam antibiotics.
- Serves as a tool for understanding the interactions between antibiotics and bacterial cell walls .
Medicine:
- Widely used in the treatment of bacterial infections such as strep throat, syphilis, and rheumatic fever.
- Employed in prophylactic treatments to prevent recurrent infections in patients with a history of rheumatic fever .
Industry:
- Used in the formulation of long-acting antibiotic injections for veterinary and human medicine.
- Incorporated into various pharmaceutical products to enhance their efficacy and stability .
Mechanism of Action
Penicillin G benzathine monohydrate exerts its effects by interfering with bacterial cell wall synthesis during active multiplication. It inhibits the biosynthesis of cell-wall peptidoglycan, rendering the cell wall osmotically unstable and leading to the death of the bacterium. The molecular targets of this compound include penicillin-binding proteins (PBPs) located on the bacterial cell wall .
Comparison with Similar Compounds
Penicillin G Procaine: Another long-acting formulation of penicillin G, but with a shorter duration of action compared to penicillin G benzathine monohydrate.
Benzathine Benzylpenicillin: Similar in structure and function, but used primarily for different clinical indications.
Uniqueness: The primary uniqueness of this compound lies in its ability to maintain therapeutic levels of penicillin G in the bloodstream for extended periods, making it highly effective for prophylactic treatments and reducing the frequency of dosing .
Properties
CAS No. |
5928-83-6 |
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Molecular Formula |
C48H58N6O9S2 |
Molecular Weight |
927.1 g/mol |
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/2C16H18N2O4S.C16H20N2.H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;1H2/t2*11-,12+,14-;;/m11../s1 |
InChI Key |
OODAAHXHBAWPJQ-ZLOILWTKSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O |
Origin of Product |
United States |
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